molecular formula C23H21NO3 B3655574 N-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide

N-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide

Cat. No.: B3655574
M. Wt: 359.4 g/mol
InChI Key: MLKANJORRTYQNQ-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide” is a complex organic compound that contains two methoxyphenyl groups and a phenylacrylamide group . The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two methoxyphenyl groups attached to a central phenylacrylamide group . This structure could be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the methoxyphenyl and phenylacrylamide groups . These groups could participate in various types of reactions, including electrophilic aromatic substitution, nucleophilic addition, and others.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the methoxy groups could increase its solubility in organic solvents, while the acrylamide group could allow it to participate in polymerization reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific applications. For example, if it’s used as a pharmaceutical, its mechanism of action would involve interacting with specific biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses . As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields, such as pharmaceuticals, materials science, and others . Further studies could also aim to better understand its properties and reactivity.

Properties

IUPAC Name

(E)-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c1-26-20-13-11-17(12-14-20)15-22(18-7-4-3-5-8-18)23(25)24-19-9-6-10-21(16-19)27-2/h3-16H,1-2H3,(H,24,25)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKANJORRTYQNQ-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide
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N-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide
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N-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide
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N-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide

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